molecular formula C8H6FNO2 B7865432 1-fluoro-3-(2-nitrovinyl)benzene

1-fluoro-3-(2-nitrovinyl)benzene

Cat. No.: B7865432
M. Wt: 167.14 g/mol
InChI Key: NOXNBNYWEWJUTM-UHFFFAOYSA-N
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Description

1-fluoro-3-(2-nitrovinyl)benzene is an organic compound characterized by the presence of a nitro group (-NO2) and a fluorine atom attached to a benzene ring with a vinyl group (-CH=CH2) at the ortho position relative to the nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-fluoro-3-(2-nitrovinyl)benzene typically involves the nitration of 3-fluorostyrene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidation products depending on the reaction conditions and oxidizing agents used.

    Reduction: The nitro group in this compound can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro and fluorine groups influence the reactivity and orientation of the substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (Cl2, Br2) and nitrating mixtures (HNO3/H2SO4).

Major Products Formed:

    Oxidation: Products may include carboxylic acids or aldehydes depending on the extent of oxidation.

    Reduction: The primary product is the corresponding amine derivative.

    Substitution: Various substituted derivatives of this compound can be formed based on the substituents introduced.

Scientific Research Applications

1-fluoro-3-(2-nitrovinyl)benzene has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a precursor in the development of new materials.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research into the pharmacological properties of this compound derivatives aims to develop new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 1-fluoro-3-(2-nitrovinyl)benzene exerts its effects is primarily through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets. The fluorine atom can influence the compound’s lipophilicity and metabolic stability, enhancing its interaction with molecular targets such as enzymes and receptors.

Comparison with Similar Compounds

    (2-Nitro-vinyl)-benzene: Lacks the fluorine atom, resulting in different reactivity and properties.

    (2-Nitro-vinyl)-4-fluorobenzene: The fluorine atom is positioned differently, affecting the compound’s chemical behavior.

    (2-Nitro-ethyl)-3-fluorobenzene: Contains an ethyl group instead of a vinyl group, leading to variations in reactivity and applications.

Uniqueness: 1-fluoro-3-(2-nitrovinyl)benzene is unique due to the specific positioning of the nitro, vinyl, and fluorine groups, which confer distinct chemical properties and reactivity patterns. This uniqueness makes it a valuable compound for targeted research and application development.

Properties

IUPAC Name

1-fluoro-3-(2-nitroethenyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO2/c9-8-3-1-2-7(6-8)4-5-10(11)12/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOXNBNYWEWJUTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C=C[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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